Sodium butyrate (NaBu) is a short-chain fatty acid (SCFA) that has been extensively studied for its diverse biological effects. It is a potent histone deacetylase (HDAC) inhibitor, which allows it to modulate gene expression and exert significant influence on cell growth, differentiation, and apoptosis. The compound has been investigated in various contexts, including its effects on cancer cell lines, its role in promoting angiogenesis and tissue remodeling, and its potential applications in medical treatments.
Sodium dibutyldithiocarbamate is known to readily form complexes with various metal ions, including cadmium (Cd), copper (Cu), lead (Pb), and zinc (Zn). [] This complexation reaction is utilized in supercritical fluid extraction (SFE) for removing these metal ions from various matrices. The stability constant (β) of the metal-ligand complex plays a crucial role in the effectiveness of SFE. []
The anticancer effects of sodium butyrate have been attributed to its ability to act as an HDAC inhibitor. By inhibiting HDAC activity, NaBu can increase the acetylation of histones, leading to an open chromatin structure and activation of gene transcription. This mechanism was observed in hepatocellular carcinoma (HCC) cells, where NaBu upregulated acetylated histone H3 and downregulated HDAC4 protein expression, leading to cell cycle arrest and apoptosis3. In breast cancer cell lines, NaBu induced apoptosis through cell cycle perturbation, particularly causing a block in the G2/M phase, and was associated with changes in the expression of cell cycle- and apoptosis-related proteins24. Additionally, NaBu's cytotoxic actions include glutathione depletion and oxidative stress, which further contribute to its pro-apoptotic effects4.
Sodium butyrate has shown promise as a therapeutic agent in cancer treatment due to its growth-inhibitory and pro-apoptotic effects on cancer cells. In human breast cancer cell lines, NaBu exerted a time- and dose-dependent inhibition of growth, with the ability to induce apoptosis in estrogen-receptor-positive cell lines2. Similarly, in HCC cells, NaBu not only inhibited cell growth but also significantly reduced cell migration/invasion, suggesting its potential to prevent metastasis3. These findings highlight NaBu's potential as an anticancer drug for therapies targeting various types of tumors.
Interestingly, while NaBu is known as an anti-angiogenic agent in tumor models, low concentrations have been found to promote angiogenesis and tissue remodeling in non-cancerous contexts. This was demonstrated in tendon-bone injury models, where low-range doses of NaBu promoted migration, tube formation, and cell invasion in endothelial cells, as well as increased expression of proteins involved in angiogenic cell signaling5. These pro-angiogenic effects at low concentrations suggest that NaBu could be beneficial in enhancing vascularization and healing in tissues where blood supply is compromised.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: